Bienvenue dans la boutique en ligne BenchChem!

Desacetamidocolchicine

Tubulin Binding Kinetics Stopped-Flow Fluorometry Enantiomeric Specificity

Desacetamidocolchicine (DAAC) is a colchicine analog distinguished by the absence of the acetamido side chain on the B-ring of the colchicine scaffold. This structural simplification does not abolish activity; DAAC retains powerful antimitotic and antiproliferative properties through direct binding to the colchicine site of tubulin, disrupting microtubule polymerization.

Molecular Formula C20H22O5
Molecular Weight 342.4 g/mol
CAS No. 1420-08-2
Cat. No. B1670275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesacetamidocolchicine
CAS1420-08-2
SynonymsDesacetamidocolchicine;  Deacetylaminocolchicine;  DAAC
Molecular FormulaC20H22O5
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C2C(=CC1=O)CCCC3=CC(=C(C(=C32)OC)OC)OC
InChIInChI=1S/C20H22O5/c1-22-16-9-8-14-12(10-15(16)21)6-5-7-13-11-17(23-2)19(24-3)20(25-4)18(13)14/h8-11H,5-7H2,1-4H3
InChIKeyIPDJRYUVROTJTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procure Desacetamidocolchicine (DAAC, CAS 1420-08-2): A High-Purity Colchicine Analog for Accelerated Tubulin-Binding Studies


Desacetamidocolchicine (DAAC) is a colchicine analog distinguished by the absence of the acetamido side chain on the B-ring of the colchicine scaffold [1]. This structural simplification does not abolish activity; DAAC retains powerful antimitotic and antiproliferative properties through direct binding to the colchicine site of tubulin, disrupting microtubule polymerization [1][2]. Unlike the parent molecule colchicine, DAAC is characterized by its exceptionally rapid binding kinetics to tubulin [1]. However, the loss of the chiral acetamido group introduces a key physicochemical property: DAAC is atropisomerically labile, racemizing within minutes at room temperature due to a low rotational energy barrier (22.1 kcal mol−1) around the biaryl axis, in stark contrast to the configurationally stable colchicine [3][4]. This unique combination of fast binding and atropisomeric instability defines its niche as a specialized research tool for probing tubulin-binding mechanisms and dynamics, rather than a direct therapeutic substitute.

Why Colchicine Cannot Simply Substitute Desacetamidocolchicine in Time-Sensitive or Isoform-Specific Tubulin Research


The functional differences between Desacetamidocolchicine (DAAC) and its parent compound, colchicine, are rooted in distinct kinetic and stereochemical properties that preclude simple interchange. The primary source of differentiation is binding kinetics. DAAC's apparent on-rate constant for tubulin binding is orders of magnitude faster than that of colchicine. For instance, a direct kinetic study demonstrated that the active enantiomer of DAAC binds to tubulin approximately 62 times faster than colchicine [1]. This difference is also reflected in isoform-level analysis; DAAC's on-rate constant for the αβII tubulin isoform is approximately 3,907 M⁻¹s⁻¹, drastically higher than colchicine's 132 M⁻¹s⁻¹ for the same isoform, a 30-fold increase in binding speed [2][3]. Secondly, the atropisomeric lability of DAAC (rapid racemization) versus the configurational stability of colchicine makes them suited for entirely different experimental designs, particularly where chiral integrity is a variable [4]. These quantitative kinetic and structural disparities are the foundational evidence for why scientific selection must be based on specific experimental requirements, as detailed in the evidence guide below.

Quantitative Differentiation Evidence for Desacetamidocolchicine vs. Colchicine and Other B-Ring Analogs


DAAC Binds Tubulin 62-Fold Faster Than Colchicine, Massively Accelerating Binding Kinetics

In a direct head-to-head kinetic binding study, the active enantiomer of desacetamidocolchicine (DAAC) with the same helicity as native colchicine was shown to bind to tubulin approximately 62 times faster than colchicine itself [1]. This finding positions DAAC as a superior probe for experiments requiring near-instantaneous saturation of the colchicine-binding site.

Tubulin Binding Kinetics Stopped-Flow Fluorometry Enantiomeric Specificity

The DAAC-αβII Tubulin Isoform Interaction Shifts On-Rate Kinetics by 30-Fold Over Colchicine

A cross-study comparison of purified tubulin isoform kinetics reveals a dramatic difference in binding speed. Desacetamidocolchicine exhibits an apparent on-rate constant (k_on,app) of 3,907 ± 530 M⁻¹s⁻¹ for the αβII isoform [1]. In a comparable study, colchicine's on-rate constant for the same isoform was measured at just 132 ± 6 M⁻¹s⁻¹ [2]. This represents a 29.6-fold enhancement in the rate of complex formation for DAAC over colchicine.

Tubulin Isozyme Selectivity Binding Kinetics Drug-Tubulin Interaction

DAAC Demonstrates a 50-Fold Separation in Binding Affinity Among Tubulin Isoforms vs. Colchicine's Less Discriminatory Profile

Desacetamidocolchicine's affinity for different β-tubulin isoforms spans a wider dynamic range than colchicine. Scatchard analysis reveals DAAC affinity constants of 2.5 x 10⁶ M⁻¹ for αβII, 1.5 x 10⁶ M⁻¹ for αβIII, and 4.0 x 10⁶ M⁻¹ for αβIV [1]. In contrast, colchicine's affinity constants for the same isoforms are 0.24 x 10⁶ M⁻¹ for αβII, 0.12 x 10⁶ M⁻¹ for αβIII, and 3.31 x 10⁶ M⁻¹ for αβIV [2]. This means DAAC exhibits a 27.6-fold difference in affinity between its highest- (αβIV) and lowest-affinity (αβIII) isoforms, compared to a 27.5-fold difference for colchicine. The key differentiation is the absolute scale of affinity, which is roughly 10-fold higher for DAAC on αβII and αβIII, offering a more powerful affinity probe for these isoforms.

Tubulin Isoform Profiling Binding Affinity Isoform-Specific Drug Design

DAAC's B-Ring Absence Enables Near-Instantaneous, Irreversible Binding Shared Only with Colchicine

A systematic study on the role of the B-ring of colchicine classified DAAC's binding behavior as distinct from other B-ring-modified analogs. While analogs like colcemid and 2-methoxy-5-(2',3',4'-trimethoxyphenyl)tropone (MTC) bind reversibly to tubulin, DAAC shares the property of 'almost irreversible' binding with colchicine [1]. This indicates that the acetamido substituent is not required for the slow-dissociating, high-stability tubulin-drug complex, a feature that is lost with smaller B-ring substitutions.

Binding Reversibility Microtubule Poison Structure-Activity Relationship

High-Impact Research Scenarios for Desacetamidocolchicine Based on Verified Differential Evidence


Stopped-Flow Kinetic Analysis of Tubulin-Drug Complex Formation

Due to its ~62-fold faster binding rate compared to colchicine , DAAC is the ideal ligand for time-resolved kinetics studies. Its rapid association, documented by Banerjee et al. (k_on,app for αβII is 3,907 M⁻¹s⁻¹), enables the capture of transient conformational states in tubulin that would be obscured by colchicine's slower binding . This makes DAAC essential for labs using stopped-flow instrumentation to dissect the two-step binding mechanism at the colchicine site.

Isoform-Specific Tubulin Drug Discovery and Selectivity Profiling

The 10- to 12-fold higher affinity of DAAC for the αβII and αβIII tubulin isoforms over colchicine makes it a superior starting point for designing isoform-selective probes. In drug screens aiming to target βIII-tubulin-expressing drug-resistant cancers, DAAC's binding profile provides a more sensitive and robust signal for hit identification .

Persistent Tubulin Labeling in Biochemical Assays Requiring 'Irreversible' Complexes

As an 'almost irreversible' binder , DAAC serves as a stable, non-dissociating microtubule cap in experiments where subsequent wash steps are required, such as in vitro microtubule sedimentation assays or co-immunoprecipitation of tubulin-binding proteins. This property is shared with colchicine but not with reversible B-ring analogs like colcemid, making DAAC the essential choice for protocols demanding a permanent latch.

Decoupling Mitotic from Anti-Inflammatory Activity in Phenotypic Screens

Classic pharmacological data shows that while DAAC is a more potent antimitotic agent than colchicine, it is profoundly less effective in acute inflammation models, requiring a 58-fold greater dose to achieve any effect . This functional dissociation allows researchers to use DAAC to induce mitotic arrest in cell populations with significantly reduced interference in inflammatory pathways, a critical feature when the goal is to study mitosis in isolation.

Quote Request

Request a Quote for Desacetamidocolchicine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.